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molecular formula C14H10O4S2<br>COOH-C6H4-S-S-C6H4-COOH<br>C14H10O4S2 B123356 2,2'-Dithiodibenzoic acid CAS No. 119-80-2

2,2'-Dithiodibenzoic acid

Cat. No. B123356
M. Wt: 306.4 g/mol
InChI Key: LBEMXJWGHIEXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07901867B2

Procedure details

25 g (81.6 mmol) of dithiodibenzoic acid is refluxed in 60 ml of SOCl2 and 1.5 ml of dimethylformamide (DMF) for 3 hrs. Then the excess of SOCl2 is distilled off, and the residue is dissolved in CHCl3 and added dropwise to a solution of methanol (50 ml) and triethylamine (0.204 mol) in CHCl3 (300 l). After standing over night the reaction mixture is shaked with water and saturated K2CO3 solution. After drying the organic layer the solvent is evaporated and methanol is added to the residue (oil). 13.6 g (50%) of solid product is obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.204 mol
Type
reactant
Reaction Step Five
Name
Quantity
300 L
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
50%

Identifiers

REACTION_CXSMILES
C(O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][S:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].CN(C)[CH:23]=[O:24].[CH2:26](N(CC)CC)C.[C:33]([O-:36])([O-])=O.[K+].[K+]>O=S(Cl)Cl.C(Cl)(Cl)Cl.O.CO>[CH3:33][O:36][C:23](=[O:24])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][C:3]=1[S:8][S:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([O:14][CH3:26])=[O:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=C(C=CC=C1)SSC1=C(C(=O)O)C=CC=C1)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.204 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then the excess of SOCl2 is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in CHCl3
WAIT
Type
WAIT
Details
After standing over night
CUSTOM
Type
CUSTOM
Details
After drying the organic layer the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated
ADDITION
Type
ADDITION
Details
methanol is added to the residue (oil)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)SSC1=C(C(=O)OC)C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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